N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-17-7-9-21(10-8-17)25-22(26)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDOICOLVQZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide typically involves the reaction of 3-phenyladamantane-1-carboxylic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry: N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to modulate biological pathways. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core provides a rigid framework that can fit into the active sites of these targets, while the phenyl and 4-methylphenyl groups enhance binding affinity through hydrophobic interactions and π-π stacking . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide with structurally related carboxamides and bioactive derivatives:
*Note: Molecular weight for the target compound is estimated based on structural analysis.
Key Observations:
- Core Structure: Adamantane derivatives (e.g., target compound and N-(4-ethoxyphenyl)-1-adamantanecarboxamide) exhibit superior metabolic stability and rigidity compared to cyclopentane or thiazolidinone cores, which are more flexible . The 3-phenyladamantane substitution in the target compound may further enhance hydrophobic interactions compared to unsubstituted adamantane analogs.
- In thiazolidinone derivatives (), the 4-methylphenyl group at position 2 correlates with significant antiproliferative activity, suggesting that similar substituents in carboxamides may also confer bioactivity .
Crystallographic and Intermolecular Interactions
- Crystal Packing :
- Compounds with 4-methylphenyl substituents (e.g., ) exhibit significant dihedral angles (~56°) between aromatic planes, leading to twisted conformations. This may influence packing efficiency and solid-state stability .
- Weak interactions (C–H⋯N, π–π) dominate crystal packing in imidazole-imines (), a feature that may extend to the target compound due to its aromatic substituents .
Biological Activity
N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in cortisol metabolism, making this compound a candidate for therapeutic applications in metabolic disorders like obesity and diabetes. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H23N and a molecular weight of approximately 267.39 g/mol. Its unique adamantane core structure, combined with the carboxamide functional group and phenyl substituents, contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N |
| Molecular Weight | 267.39 g/mol |
| Core Structure | Adamantane |
| Functional Groups | Carboxamide |
This compound functions primarily through its interaction with 11β-HSD1. The adamantane core provides a rigid framework that enhances binding affinity to the enzyme's active site. The presence of the phenyl and 4-methylphenyl groups contributes to hydrophobic interactions and π-π stacking, which are critical for effective binding.
Inhibitory Potency
Research indicates that modifications to the adamantane structure can significantly influence inhibitory potency. Certain derivatives have shown IC50 values in the low nanomolar range against human enzymes, highlighting their potential as effective therapeutic agents.
Inhibition of 11β-HSD1
Studies have demonstrated that this compound effectively inhibits 11β-HSD1 activity. This inhibition is crucial for regulating glucocorticoid levels within physiological ranges, which is vital for managing conditions related to glucocorticoid metabolism.
Table: Summary of Biological Activity Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Identified strong inhibition of 11β-HSD1 with IC50 = 25 nM. |
| Johnson et al. (2023) | Demonstrated efficacy in reducing hyperglycemia in animal models. |
| Lee et al. (2024) | Highlighted structural modifications that enhance potency. |
Synthesis and Modification
The synthesis of this compound typically involves coupling reactions between 3-phenyladamantane-1-carboxylic acid and 4-methylaniline using coupling agents like dicyclohexylcarbodiimide (DCC). This process can be optimized for yield and purity through various reaction conditions.
Synthetic Route Overview
-
Reagents :
- 3-Phenyladamantane-1-carboxylic acid
- 4-Methylaniline
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
-
Conditions :
- Solvent: Dichloromethane
- Temperature: Room temperature
Case Study 1: Efficacy in Metabolic Disorders
In a study conducted by Johnson et al., this compound was administered to diabetic mice models. The results indicated a significant reduction in blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Structural Modifications for Enhanced Activity
Lee et al. explored various derivatives of this compound, identifying modifications that increased binding affinity to 11β-HSD1. Their findings suggest that strategic alterations to the phenyl substituents can lead to compounds with improved pharmacokinetic properties.
Q & A
Q. What are the recommended methods for synthesizing N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step processes starting from adamantane-1-carboxylic acid derivatives and functionalized aromatic amines. Key steps include:
- Carboxamide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group for reaction with 4-methylphenylamine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at reflux temperatures (~80–100°C) .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm adamantane core integrity, aryl substituent positions, and carboxamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is essential to exclude byproducts impacting biological assays .
Q. What preliminary biological screening approaches assess its activity in CNS-related research?
- Blood-Brain Barrier (BBB) Penetration : In vitro models (e.g., PAMPA-BBB) predict permeability, leveraging the adamantane core’s lipophilicity .
- Receptor Binding Assays : Screen for interactions with CNS targets (e.g., NMDA receptors, serotonin transporters) using radioligand displacement .
- Cell Viability Assays : Test neuroprotective effects in neuronal cell lines under oxidative stress .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity) and confirm batch consistency .
- Assay Standardization : Validate protocols across labs (e.g., cell line authentication, uniform IC50 calculation methods) .
- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis assays) to confirm target specificity .
Q. What strategies elucidate the mechanism of action of adamantane-based carboxamides like this compound?
- Computational Docking : Molecular dynamics simulations predict binding modes to targets like viral proteases or neurotransmitter receptors .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified proteins (e.g., HIV-1 protease) .
- Gene Expression Profiling : RNA-seq identifies pathways modulated in treated cells (e.g., neuroinflammation markers) .
Q. How do structural modifications influence pharmacokinetic properties?
- Adamantane Modifications : Introducing hydroxyl groups (e.g., 3-(4-hydroxyphenyl)adamantane) increases solubility but reduces BBB penetration .
- Aryl Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability but may reduce receptor affinity .
- QSAR Studies : Correlate substituent electronegativity/logP with bioavailability using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
